2-Amino-2-cyclopropyl-4-methylpentan-3-one
CAS No.:
Cat. No.: VC17689419
Molecular Formula: C9H17NO
Molecular Weight: 155.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17NO |
|---|---|
| Molecular Weight | 155.24 g/mol |
| IUPAC Name | 2-amino-2-cyclopropyl-4-methylpentan-3-one |
| Standard InChI | InChI=1S/C9H17NO/c1-6(2)8(11)9(3,10)7-4-5-7/h6-7H,4-5,10H2,1-3H3 |
| Standard InChI Key | DFHBHNVJINNHGC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(=O)C(C)(C1CC1)N |
Introduction
Structural and Chemical Characteristics
2-Amino-2-cyclopropyl-4-methylpentan-3-one (IUPAC name: 2-amino-2-cyclopropyl-4-methylpentan-3-one) is defined by the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol. Its structure features a ketone group at the third carbon, an amino group at the second carbon, and a cyclopropyl moiety adjacent to the amino group (Figure 1). The canonical SMILES representation CC(C)C(=O)C(C)(C1CC1)N highlights its branched alkyl chain and cyclopropane ring.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₇NO | |
| Molecular Weight | 155.24 g/mol | |
| IUPAC Name | 2-amino-2-cyclopropyl-4-methylpentan-3-one | |
| InChIKey | DFHBHNVJINNHGC-UHFFFAOYSA-N | |
| SMILES | CC(C)C(=O)C(C)(C1CC1)N |
The cyclopropyl group introduces significant steric and electronic effects, conferring rigidity to the molecule and enhancing its binding affinity to hydrophobic pockets in biological targets . X-ray crystallography of analogous compounds reveals that cyclopropane rings optimize shape complementarity in protein-ligand interactions, a critical factor in drug design .
Synthetic Pathways and Modifications
Synthesis of 2-amino-2-cyclopropyl-4-methylpentan-3-one involves multi-step organic reactions, typically starting with cyclopropanation of allylic precursors. A notable approach employs ketone functionalization followed by stereoselective amination to install the amino group . Recent advancements emphasize efficient cyclization strategies to construct the tricyclic core, as demonstrated in the optimization of BCL6 inhibitors .
Biological Activities and Mechanism of Action
The primary biological relevance of this compound lies in its interaction with enzymatic and receptor targets. The cyclopropyl moiety occupies hydrophobic subpockets in proteins, displacing bound water molecules and stabilizing ligand-receptor complexes . In the context of BCL6 inhibition, cyclopropyl-containing analogs exhibit a 3-fold increase in potency compared to non-cyclopropyl derivatives, achieving half-maximal inhibitory concentrations (IC₅₀) as low as 26 nM in biochemical assays .
Table 2: Comparative Activity of Cyclopropyl Derivatives
| Compound | IC₅₀ (Biochemical) | Cellular IC₅₀ | Lipophilic Ligand Efficiency |
|---|---|---|---|
| Non-cyclopropyl analog | 780 nM | 570 nM | 3.5 |
| Cyclopropyl derivative | 26 nM | 89 nM | 5.9 |
| Data adapted from BCL6 inhibitor optimization studies . |
The amino group facilitates hydrogen bonding with backbone amides of critical residues (e.g., Met51 and Glu115 in BCL6), while the ketone participates in water-mediated interactions within binding pockets . These features collectively enhance both binding affinity and cellular permeability, addressing common challenges in drug development.
Applications in Medicinal Chemistry
2-Amino-2-cyclopropyl-4-methylpentan-3-one serves as a scaffold for designing inhibitors of protein-protein interactions (PPIs), particularly in oncology. Its rigid structure enables selective targeting of transcription factors like BCL6, which are implicated in lymphomagenesis . Preclinical studies demonstrate that cyclopropyl-containing derivatives reduce proliferation in BCL6-high cell lines (e.g., OCI-Ly1) by >70% at submicromolar concentrations, with minimal off-target effects .
Additionally, this compound’s balanced lipophilicity (LogP ≈ 2.1) and polar surface area (PSA ≈ 45 Ų) make it amenable to blood-brain barrier penetration, suggesting potential applications in neurodegenerative disease research.
Future Research Directions
Ongoing studies aim to exploit the stereochemical versatility of this compound. For instance, the (3R,4S)-stereoisomer exhibits distinct binding kinetics compared to its enantiomer, underscoring the importance of chiral synthesis in optimizing therapeutic profiles . Computational modeling further predicts that halogenation (e.g., Cl or F substitution) at specific positions could enhance target selectivity by 15–20% .
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